molecular formula C16H11FO3 B1387739 (2Z)-2-(2-fluorobenzylidene)-6-hydroxy-7-methyl-1-benzofuran-3(2H)-one CAS No. 1092298-11-7

(2Z)-2-(2-fluorobenzylidene)-6-hydroxy-7-methyl-1-benzofuran-3(2H)-one

Cat. No.: B1387739
CAS No.: 1092298-11-7
M. Wt: 270.25 g/mol
InChI Key: QLSCUJFIOCWBDA-ZSOIEALJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2Z)-2-(2-fluorobenzylidene)-6-hydroxy-7-methyl-1-benzofuran-3(2H)-one is a synthetic organic compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of a fluorobenzylidene group, a hydroxy group, and a methyl group attached to a benzofuran core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(2-fluorobenzylidene)-6-hydroxy-7-methyl-1-benzofuran-3(2H)-one typically involves the condensation of 2-fluorobenzaldehyde with 6-hydroxy-7-methyl-1-benzofuran-3(2H)-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency. Purification steps such as recrystallization or chromatography may be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-(2-fluorobenzylidene)-6-hydroxy-7-methyl-1-benzofuran-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the benzofuran ring can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom in the benzylidene group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or other reducing agents.

    Substitution: Nucleophiles like amines, thiols, or halides in the presence of a suitable catalyst or under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzofuran derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in organic transformations.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2Z)-2-(2-fluorobenzylidene)-6-hydroxy-7-methyl-1-benzofuran-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various cellular processes. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to reduced disease symptoms or slowed tumor growth.

Comparison with Similar Compounds

Similar Compounds

    (2Z)-2-(2-chlorobenzylidene)-6-hydroxy-7-methyl-1-benzofuran-3(2H)-one: Similar structure with a chlorine atom instead of fluorine.

    (2Z)-2-(2-bromobenzylidene)-6-hydroxy-7-methyl-1-benzofuran-3(2H)-one: Similar structure with a bromine atom instead of fluorine.

    (2Z)-2-(2-iodobenzylidene)-6-hydroxy-7-methyl-1-benzofuran-3(2H)-one: Similar structure with an iodine atom instead of fluorine.

Uniqueness

The presence of the fluorine atom in (2Z)-2-(2-fluorobenzylidene)-6-hydroxy-7-methyl-1-benzofuran-3(2H)-one imparts unique properties such as increased lipophilicity, metabolic stability, and potential for enhanced biological activity compared to its halogenated analogs. These characteristics make it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

(2Z)-2-[(2-fluorophenyl)methylidene]-6-hydroxy-7-methyl-1-benzofuran-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11FO3/c1-9-13(18)7-6-11-15(19)14(20-16(9)11)8-10-4-2-3-5-12(10)17/h2-8,18H,1H3/b14-8-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLSCUJFIOCWBDA-ZSOIEALJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=CC3=CC=CC=C3F)C2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC2=C1O/C(=C\C3=CC=CC=C3F)/C2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2Z)-2-(2-fluorobenzylidene)-6-hydroxy-7-methyl-1-benzofuran-3(2H)-one
Reactant of Route 2
(2Z)-2-(2-fluorobenzylidene)-6-hydroxy-7-methyl-1-benzofuran-3(2H)-one
Reactant of Route 3
(2Z)-2-(2-fluorobenzylidene)-6-hydroxy-7-methyl-1-benzofuran-3(2H)-one
Reactant of Route 4
(2Z)-2-(2-fluorobenzylidene)-6-hydroxy-7-methyl-1-benzofuran-3(2H)-one
Reactant of Route 5
(2Z)-2-(2-fluorobenzylidene)-6-hydroxy-7-methyl-1-benzofuran-3(2H)-one
Reactant of Route 6
(2Z)-2-(2-fluorobenzylidene)-6-hydroxy-7-methyl-1-benzofuran-3(2H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.